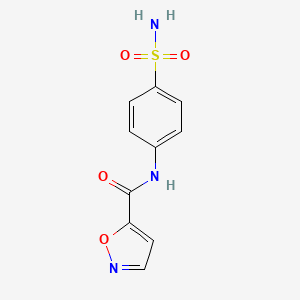

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxamide group. The unique structure of this compound lends itself to various applications, particularly in medicinal chemistry and drug development.

作用機序

Target of Action

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide primarily targets the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , a fundamental reaction that contributes to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .

Mode of Action

This compound interacts with its targets, the carbonic anhydrases, and inhibits their activity . In silico studies have shown that this compound binds effectively with the human α-CA I, II, and VII and against the Mycobacterium tuberculosis isoforms MtCA1, MtCA2, and MtCA3 .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects the interconversion between CO2 and water to bicarbonate and a proton . This can impact several biochemical pathways related to pH buffering, metabolism, and signaling .

Result of Action

The result of this compound’s action is the inhibition of carbonic anhydrases. This leads to changes in the interconversion between CO2 and water to bicarbonate and a proton , affecting various physiological processes.

生化学分析

Biochemical Properties

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory properties against Acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the active sites of these enzymes .

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested to have potential antiviral efficacy against SARS-CoV-2, indicating that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to exhibit good binding affinity to SARS-CoV-2 Mpro enzyme, a key enzyme involved in viral replication .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized using green conditions, suggesting potential stability and minimal degradation .

Metabolic Pathways

Given its interactions with enzymes such as AChE, it is likely that it is involved in several metabolic processes .

準備方法

The synthesis of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

化学反応の分析

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically target the oxazole ring, converting it into a more saturated heterocyclic structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Key Reactions:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : May produce amines or alcohols.

- Substitution : Facilitates the replacement of functional groups.

The compound has been studied for its potential as an enzyme inhibitor, particularly against cytosolic phospholipase A2α, which is involved in inflammatory processes. By inhibiting this enzyme, the compound may reduce the production of inflammatory mediators.

Case Study:

A study highlighted the potential of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives as antiviral agents against SARS-CoV-2. These compounds demonstrated significant binding affinity to the main protease (Mpro) of the virus, suggesting their utility in COVID-19 drug development .

Medicinal Applications

Research indicates that this compound derivatives exhibit promising therapeutic properties:

- Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Potential to alleviate symptoms associated with inflammatory diseases.

- Antiviral Properties : Shown efficacy against viral infections, particularly in the context of COVID-19.

Table of Biological Activities:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antiviral | Inhibits SARS-CoV-2 Mpro |

Industrial Applications

The compound's unique properties also make it suitable for industrial applications, particularly in the development of new materials and chemical processes. Its synthesis can be optimized using continuous flow reactors to enhance efficiency and yield.

類似化合物との比較

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound also contains a sulfamoylphenyl group but has a thiadiazole ring instead of an oxazole ring.

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: This compound features an indazole ring and has been studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily targets carbonic anhydrases (CAs) , specifically the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis (MtCAs). The compound inhibits these enzymes, which play a crucial role in the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can disrupt various physiological processes, including acid-base balance and respiratory function .

The compound exhibits several notable biochemical properties:

- Enzyme Inhibition : It has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission, indicating potential implications for neurological disorders.

- Antiviral Activity : Preliminary studies suggest that it may have antiviral efficacy against SARS-CoV-2 by inhibiting the viral main protease (Mpro), which is essential for viral replication.

- Antimicrobial Effects : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various sulfonamide derivatives on human and mycobacterial carbonic anhydrases. The results demonstrated that this compound exhibited strong inhibitory activity against MtCA1 and MtCA2 with inhibition constants (KIs) in the low nanomolar range, outperforming traditional inhibitors like acetazolamide .

Table 1: Inhibition Constants of this compound

| Enzyme Target | Inhibition Constant (nM) |

|---|---|

| hCA I | 480 |

| MtCA1 | 95.2 |

| MtCA2 | 3.4 |

| MtCA3 | >1000 |

Anticancer Activity

In related studies on similar oxazole derivatives, compounds demonstrated significant anticancer activity. For instance, a derivative with structural similarities exhibited an EC50 value of 270 nM in human colorectal cancer cells, indicating its potential as an apoptosis inducer .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Medicinal Chemistry : As a scaffold for developing new enzyme inhibitors targeting carbonic anhydrases.

- Antiviral Drug Development : Investigating its efficacy against viral pathogens such as SARS-CoV-2.

- Antimicrobial Agents : Exploring its use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis.

特性

IUPAC Name |

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRQALEDNFFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。